1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The tert-butyl group and the carboxylic acid functionality make this compound particularly interesting for various chemical applications.
Scientific Research Applications
1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
Target of Action
Compounds with a tert-butyl group have been known to interact with various macromolecular complexes . For instance, tert-butyl groups have been attached to fragments of synaptotagmin-1, complexin-1, and neuronal SNAREs, which are involved in neurotransmitter release .
Mode of Action
The tert-butyl group is known to exhibit unique reactivity patterns due to its crowded nature . In the context of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, the tert-butyl group participates in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The tert-butyl group has been highlighted for its implications in biosynthetic and biodegradation pathways . It’s also worth noting that the tert-butyl group has been used in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids .
Pharmacokinetics
Tert-butyl esters, which share a similar structure, have been synthesized from tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate . This suggests that the compound may have similar ADME properties to tert-butyl esters.
Result of Action
The tert-butyl group has been used as a probe for nmr studies of macromolecular complexes . The tert-butyl resonances of the tagged proteins were generally sharp and intense, indicating that tagging proteins with tert-butyl groups could be a powerful approach to study large biomolecular assemblies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid. For instance, the extensive use of tert-butyl ethers as gasoline additives has led to environmental pollution globally due to their high solubility and recalcitrance . Therefore, the environmental context could potentially affect the behavior and impact of compounds containing the tert-butyl group.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butyl hydrazine with 3-methyl-2-butanone, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxamide
- 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate
Uniqueness
1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the tert-butyl and carboxylic acid groups. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for various applications .
Properties
IUPAC Name |
2-tert-butyl-5-methylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-5-7(8(12)13)11(10-6)9(2,3)4/h5H,1-4H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPMLZWJUMATOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372537 | |
Record name | 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727073 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175277-09-5 | |
Record name | 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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